molecular formula C8H10N2O3 B11046359 4-oxo-6,7,8,9-tetrahydro-5H-oxadiazolo[3,4-a]azocin-10-ium-3-olate

4-oxo-6,7,8,9-tetrahydro-5H-oxadiazolo[3,4-a]azocin-10-ium-3-olate

Cat. No.: B11046359
M. Wt: 182.18 g/mol
InChI Key: DQGUCSAVSQBXQZ-UHFFFAOYSA-N
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Description

4-oxo-6,7,8,9-tetrahydro-5H-oxadiazolo[3,4-a]azocin-10-ium-3-olate is a heterocyclic compound that features a unique structure combining an oxadiazole ring with an azocin framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6,7,8,9-tetrahydro-5H-oxadiazolo[3,4-a]azocin-10-ium-3-olate typically involves the condensation of amidoximes with derivatives of carboxylic acids or acid chlorides . The reaction conditions often require the use of a base, such as triethylamine, to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-oxo-6,7,8,9-tetrahydro-5H-oxadiazolo[3,4-a]azocin-10-ium-3-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Mechanism of Action

The mechanism by which 4-oxo-6,7,8,9-tetrahydro-5H-oxadiazolo[3,4-a]azocin-10-ium-3-olate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-6,7,8,9-tetrahydro-5H-oxadiazolo[3,4-a]azocin-10-ium-3-olate is unique due to its combination of an oxadiazole ring with an azocin framework. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

4-oxo-6,7,8,9-tetrahydro-5H-oxadiazolo[3,4-a]azocin-10-ium-3-olate

InChI

InChI=1S/C8H10N2O3/c11-6-4-2-1-3-5-10-7(6)8(12)13-9-10/h1-5H2

InChI Key

DQGUCSAVSQBXQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C2=C(ON=[N+]2CC1)[O-]

Origin of Product

United States

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